2-Mercaptopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Coordination Chemistry and Material Science

- Ligand for Metal Complexes: 2-MP's ability to form strong bonds with metals through its sulfur and nitrogen atoms makes it a valuable ligand in coordination chemistry. It can participate in different binding modes, leading to diverse metal complexes with unique properties. These complexes are studied for their potential applications in catalysis, magnetism, and material science [].

- Development of Functional Materials: Researchers are exploring 2-MP to develop functional materials with tailored properties. For example, studies have shown its potential in creating new types of sensors, luminescent materials, and even catalysts for various reactions [].

Medicinal and Pharmaceutical Research

- Drug Delivery and Targeting: 2-MP is being investigated for its ability to deliver drugs and other therapeutic agents into cells. The presence of the thiol group (SH) allows for conjugation with biomolecules, potentially facilitating targeted drug delivery [].

- Antimicrobial Activity: Studies suggest that 2-MP and its derivatives possess antimicrobial properties against bacteria and fungi. This opens avenues for exploring them as potential new antibiotics and antifungals [].

Environmental Science and Toxicology

- Adsorption Studies: 2-MP is used as a model compound in environmental science to understand the adsorption of pollutants onto different surfaces. By studying its interaction with various materials, researchers gain insights into environmental processes like contaminant transport and remediation [].

- Biodegradation Studies: The biodegradability of 2-MP is being investigated to assess its potential environmental impact. Understanding its degradation pathways in natural environments helps researchers predict its fate and potential effects on ecosystems [].

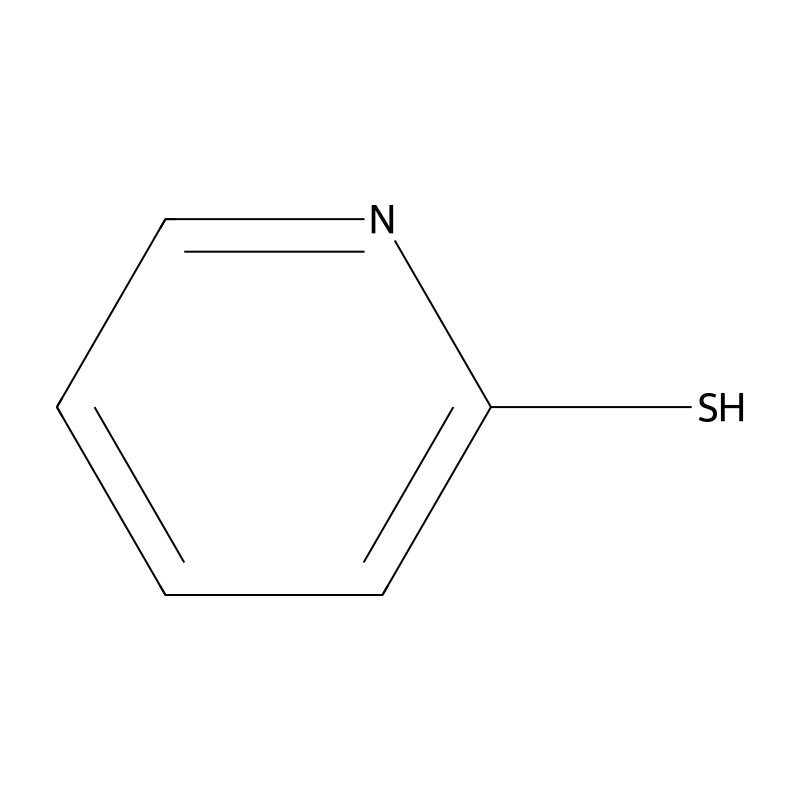

2-Mercaptopyridine is an organosulfur compound with the molecular formula HSC₅H₄N. It appears as a yellow crystalline solid and is a derivative of pyridine. This compound is notable for its ability to act as a chelating ligand, forming complexes with various metal ions, and it serves multiple roles in chemical synthesis and biological applications. Its structure features a thiol (-SH) group attached to the second carbon of the pyridine ring, which contributes to its reactivity and functionality in various chemical contexts .

- Oxidation: The compound readily oxidizes to form 2,2'-dipyridyl disulfide. This oxidation can be autocatalytic, facilitated by amines that promote the conversion of thiols to disulfides .

- Chelation: As a chelating agent, 2-mercaptopyridine forms stable complexes with metal ions such as indium(III), enhancing its utility in coordination chemistry .

- Reduction: It can also be synthesized from 2,2'-dipyridyl disulfide through hydride reduction, demonstrating its reversible nature in redox chemistry .

2-Mercaptopyridine exhibits various biological activities, primarily due to its thiol group, which can interact with biological molecules. It has been studied for its potential role in:

- Antioxidant Activity: The thiol functional group can scavenge free radicals, potentially providing protective effects against oxidative stress .

- Metal Ion Binding: Its ability to chelate metal ions may influence biological processes involving metal-dependent enzymes or signaling pathways .

- Plasmon-Induced Reactions: Recent studies have indicated that surface plasmons can induce deprotonation reactions in 2-mercaptopyridine, suggesting applications in photochemical processes .

The synthesis of 2-mercaptopyridine can be achieved through several methods:

- Traditional Synthesis: The original method involves heating 2-chloropyridine with calcium hydrogen sulfide, which yields 2-mercaptopyridine along with calcium chloride as a byproduct .

- Modern Methods:

- Reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia has been developed for higher efficiency and yield .

- An industrial method involves using anhydrous sodium bisulfide and organic solvents under controlled conditions, allowing for large-scale production with improved purity and yield .

2-Mercaptopyridine has diverse applications across various fields:

- Catalysis: It serves as a catalyst for C-H borylation reactions, facilitating the formation of new carbon-boron bonds .

- Chemical Synthesis: The compound is utilized as an acylating agent for phenols, amines, and carboxylic acids .

- Biochemical Research: Its ability to bind metal ions makes it useful in studies involving metalloproteins and enzyme catalysis .

Research on interaction studies of 2-mercaptopyridine has focused on its behavior in solution and its interactions with metals. Notably:

- The compound's self-association in solution has been quantified, revealing insights into its concentration-dependent behavior and stability as a ligand .

- Studies have explored the reactivity of 2-mercaptopyridine with iridium complexes, highlighting its potential in organometallic chemistry and catalysis .

Several compounds share structural similarities with 2-mercaptopyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxypyridine | C₅H₅NO | Contains a hydroxyl group instead of a thiol group; involved in hydrogen bonding. |

| 3-Mercaptopyridine | C₅H₄NS | Similar reactivity but positioned at the third carbon; different chelation properties. |

| Pyridine-2-thiol | C₅H₄NS | A simpler analog without the nitrogen atom affecting electronic properties. |

| Thiophenol | C₆H₅S | Similar thiol functionality but lacks the nitrogen heteroatom; different reactivity profile. |

Each of these compounds exhibits unique properties that differentiate them from 2-mercaptopyridine, particularly regarding their reactivity patterns and potential applications in chemical synthesis and biological systems.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 49 of 50 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

73018-10-7

2637-34-5